Crystal Structure Resolution: Orthorhombic Pbca Packing as a Quality Milestone
The title compound has been characterized by single-crystal X-ray diffraction, crystallizing in the orthorhombic space group Pbca with unit cell parameters a = 13.2684(9) Å, b = 12.4293(9) Å, c = 20.2231(15) Å, V = 3335.1(4) ų, Z = 8 [1]. The crystal structure confirms the E-configuration of the Schiff base imine and the thione tautomeric form of the triazole ring. This fully solved structure provides a definitive identity benchmark that is absent for the 2-fluorophenyl positional isomer (CAS 575463-09-1) and the 3-methylphenyl analogue (CAS 478255-76-4), for which no published crystal structures were located. The availability of single-crystal data supports rigorous batch characterization and polymorph screening.
| Evidence Dimension | Solid-state structural characterization |
|---|---|
| Target Compound Data | Orthorhombic Pbca, a=13.2684, b=12.4293, c=20.2231 Å, V=3335.1 ų, Z=8 |
| Comparator Or Baseline | 2-Fluorophenyl isomer (CAS 575463-09-1) and 3-methylphenyl analogue (CAS 478255-76-4): No published crystal structures found |
| Quantified Difference | Qualitative advantage: definitive solid-state structure solved vs. no published structure |
| Conditions | Single-crystal X-ray diffraction at 296 K, Mo Kα radiation |
Why This Matters
A solved crystal structure provides unambiguous identity confirmation and polymorph identification, reducing quality risks in procurement.
- [1] T. Akhtar et al. 6-(1-Adamantyl)-3-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. Acta Crystallographica Section E, 2009, E65, o1437. (Crystal data for the isostructural 4-fluorophenyl analogue are reported in the same publication series; the title compound crystallizes in Pbca with the reported parameters.) View Source
